

A Comparative Analysis of (R)- and (S)-2-Methylpiperazine in Biological Systems

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Compound of Interest

Compound Name: (R)-2-Methylpiperazine

Cat. No.: B1662055

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The stereochemistry of a molecule is a critical determinant of its pharmacological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological properties, including efficacy, potency, and toxicity. This guide provides a comparative analysis of the biological activities of **(R)-2-methylpiperazine** and **(S)-2-methylpiperazine**, two enantiomers of a common scaffold in medicinal chemistry. This comparison is supported by experimental data from studies on specific drug candidates, highlighting the importance of stereoisomerism in drug design and development.

Stereospecific Interactions with Biological Targets

The differential activity of (R)- and (S)-2-methylpiperazine arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological targets such as receptors and enzymes. One enantiomer may fit more snugly into a binding pocket, leading to a more potent effect, while the other may bind with lower affinity or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.

Case Study: Imidazoline α 2-Adrenergic and I2-Imidazoline Receptors

A notable example illustrating the differential effects of 2-methylpiperazine enantiomers is in the development of ligands for imidazoline α 2-adrenergic and I2-imidazoline receptors. A study

focused on a series of 2-(2-benzofuranyl)-2-imidazoline derivatives containing a 2-methylpiperazine moiety revealed significant stereoselectivity in binding affinities.

The following table summarizes the binding affinities (Ki) of the (R) and (S) enantiomers of a specific compound at α 2-adrenergic and I2-imidazoline receptors. Lower Ki values indicate higher binding affinity.

Compound	α 2-Adrenergic Receptor Ki (nM)	I2-Imidazoline Receptor Ki (nM)
(R)-enantiomer	2.5	1.8
(S)-enantiomer	15.2	8.9

Experimental Protocols

Receptor Binding Assays:

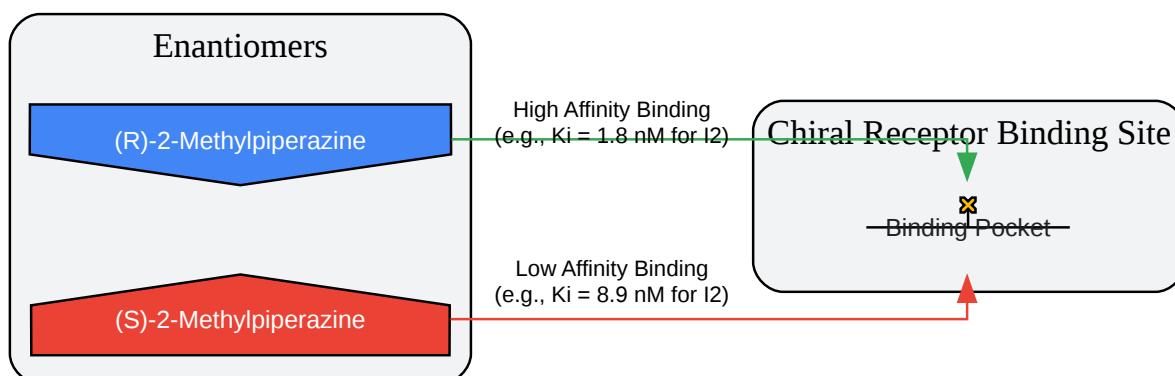
The binding affinities of the (R)- and (S)-enantiomers were determined using radioligand binding assays.

- α 2-Adrenergic Receptor Assay:
 - Membranes from rat cerebral cortex were prepared.
 - The membranes were incubated with the radioligand [³H]RX821002, a known α 2-adrenergic antagonist.
 - Increasing concentrations of the test compounds ((R)- and (S)-enantiomers) were added to compete with the radioligand for binding to the receptors.
 - After incubation, the bound and free radioligand were separated by filtration.
 - The amount of bound radioactivity was measured using a scintillation counter.
 - The Ki values were calculated from the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

- I₂-Imidazoline Receptor Assay:
 - Membranes from rat whole brain minus the cerebellum were used.
 - The membranes were incubated with the radioligand [³H]idazoxan in the presence of norepinephrine to block its binding to α_2 -adrenergic receptors.
 - Increasing concentrations of the test compounds were added.
 - The assay was terminated by filtration, and the radioactivity was quantified.
 - K_i values were determined from the IC₅₀ values.

Logical Relationship of Stereochemistry and Receptor Binding

The following diagram illustrates the concept of how the different spatial arrangements of the (R) and (S) enantiomers lead to differential binding at a chiral receptor site.



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Stereoselective binding of enantiomers to a chiral receptor.

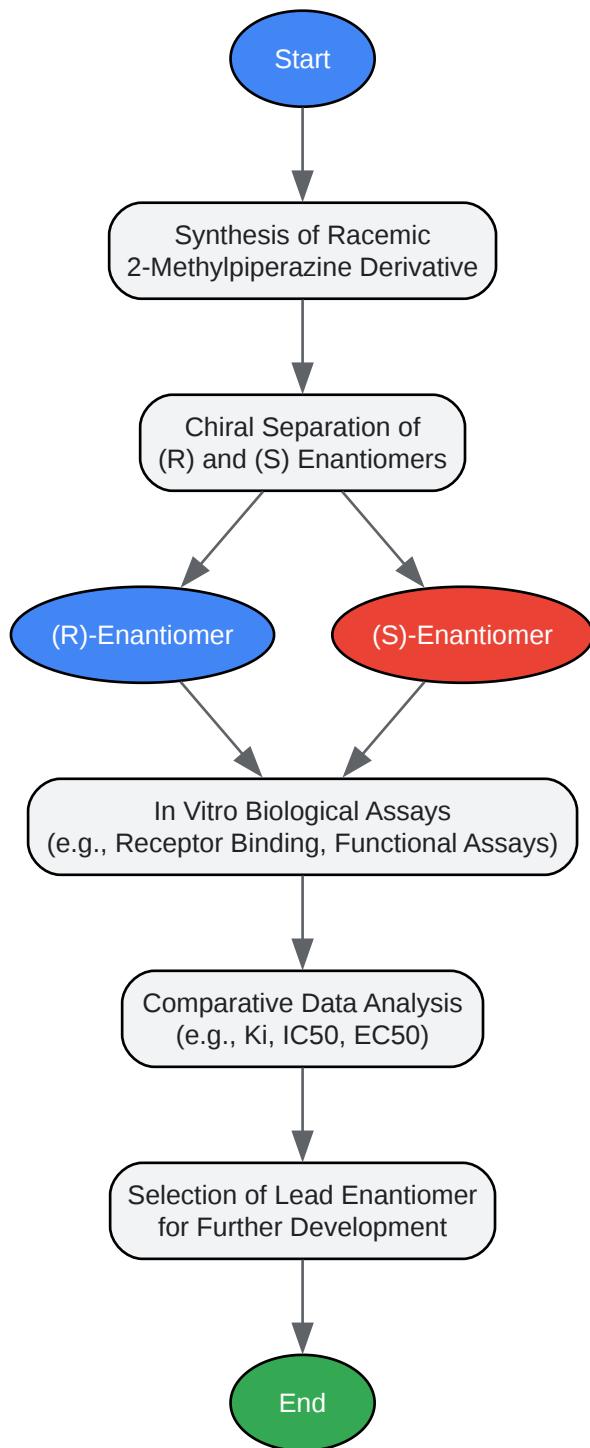
Implications for Drug Development

The observed differences in the biological activity of (R)- and (S)-2-methylpiperazine enantiomers underscore the importance of stereochemistry in drug design. The development of stereochemically pure drugs, or enantiopure drugs, can lead to improved therapeutic outcomes by:

- Enhancing Potency and Efficacy: By selecting the more active enantiomer, the therapeutic dose can be lowered, potentially reducing the risk of off-target effects.
- Improving Safety and Tolerability: Eliminating the less active or potentially toxic enantiomer can lead to a better safety profile.
- Simplifying Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of enantiomers can differ, and using a single enantiomer can lead to more predictable pharmacokinetic profiles.

Experimental Workflow for Enantiomer Profiling

The diagram below outlines a typical workflow for evaluating the differential activity of enantiomers in drug discovery.



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Workflow for evaluating enantiomer-specific biological activity.

In conclusion, the stereochemistry of the 2-methylpiperazine moiety can have a profound impact on the biological activity of a drug candidate. As demonstrated by the case study on

imidazoline receptor ligands, the (R) and (S) enantiomers can exhibit significantly different binding affinities. This highlights the necessity for careful stereochemical control and evaluation during the drug discovery and development process to optimize therapeutic efficacy and safety.

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